N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide
Description
N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1-benzothiophene-3-sulfonamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c15-19(16,14-13-9-5-17-6-10(9)13)12-7-18-11-4-2-1-3-8(11)12/h1-4,7,9-10,13-14H,5-6H2/t9-,10+,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPZOVZGEDRGQT-HWYHXSKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NS(=O)(=O)C3=CSC4=CC=CC=C43)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NS(=O)(=O)C3=CSC4=CC=CC=C43)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1-benzothiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the oxabicyclo[31The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-fluoro-N-propylbenzamide
- (1R,5S)-bicyclo[3.1.0]hexan-2-ol
Uniqueness
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide is unique due to its specific combination of the oxabicyclo[3.1.0]hexane core with the benzothiophene and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
